REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][CH2:7][C:8]#[N:9].[CH3:10][C:11](O)([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:12].S(=O)(=O)(O)[OH:20]>C(O)(=O)C>[NH2:9][CH2:8][C:7]([NH:6][C:11]([CH3:12])([CH3:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.NCC#N
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCCCC)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 40°-45° C
|
Type
|
WASH
|
Details
|
washed with ether (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
then distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC(CCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |